Direct alkylation of 1H-1,2,3-triazole yields N1/N2 isomer mixtures requiring chromatography; CuAAC routes involve explosive 3-azidopropanenitrile. This N1-regiopure building block eliminates both challenges.
Supplied with QC data; ready for R&D use.
3-(1H-1,2,3-triazol-1-yl)propanenitrile (CAS 4320-92-7) is a highly versatile, regiopure N1-substituted 1,2,3-triazole building block widely utilized in medicinal chemistry and materials science. Featuring a cyanoethyl group that functions both as a robust protecting moiety and a reactive handle for downstream functionalization, this compound provides a direct route to 1-substituted triazole derivatives. Commercially procured 3-(1H-1,2,3-triazol-1-yl)propanenitrile offers guaranteed N1-regiomeric purity, bypassing the complex separation workflows typically required when synthesizing N-alkylated triazoles from raw precursors[1]. Its stable nitrile functionality allows for seamless integration into reduction, hydrolysis, or cycloaddition workflows without compromising the structural integrity of the triazole core.
Attempting to substitute procured 3-(1H-1,2,3-triazol-1-yl)propanenitrile with in-house synthesized material or generic 1H-1,2,3-triazole alkylation protocols often leads to severe process bottlenecks. Direct aza-Michael addition of 1H-1,2,3-triazole to acrylonitrile intrinsically yields a difficult-to-separate mixture of N1 and N2 isomers, with the N2 isomer frequently dominating depending on the basic catalyst used[1]. Separating these isomers requires resource-intensive chromatography, drastically lowering the overall isolated yield and introducing lot-to-lot variability. Alternatively, achieving strict N1-regioselectivity via copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires the use of 3-azidopropanenitrile—a highly energetic and potentially explosive low-molecular-weight azide—alongside hazardous acetylene gas [2]. Procuring the exact, pre-purified N1-isomer eliminates both the safety risks of azide handling and the downstream purification penalties of isomeric mixtures.
Direct aza-Michael addition of 1H-1,2,3-triazole to acrylonitrile under standard basic catalysis (e.g., Cs2CO3) typically results in poor regioselectivity, often favoring the N2-substituted isomer (up to 61% yield) over the desired N1-isomer [1]. This necessitates extensive chromatographic separation, which reduces the effective yield of the N1-isomer to below 30-40% and increases solvent waste. By procuring pure 3-(1H-1,2,3-triazol-1-yl)propanenitrile, buyers secure >98% N1-regiomeric purity off-the-shelf, bypassing the 50-70% material loss associated with isomeric separation.
| Evidence Dimension | N1-Isomeric Purity and Yield |
| Target Compound Data | >98% pure N1-isomer (commercial procurement) |
| Comparator Or Baseline | In-house aza-Michael addition (yields mixed isomers, often ~61% N2-isomer) |
| Quantified Difference | ~60-70% improvement in effective N1-isomer recovery and elimination of chromatography |
| Conditions | Base-catalyzed aza-Michael addition (e.g., Cs2CO3, 25 °C) vs. commercial standard |
Procuring the regiopure compound eliminates the need for tedious chromatographic separation of triazole isomers, ensuring immediate readiness for downstream synthesis.
The strictly regioselective synthesis of N1-substituted triazoles often relies on the CuAAC 'click' reaction. However, synthesizing 3-(1H-1,2,3-triazol-1-yl)propanenitrile via this route requires 3-azidopropanenitrile, a low-molecular-weight organic azide with a high nitrogen content that poses severe explosion hazards during scale-up, alongside the use of flammable acetylene gas [1]. Commercially sourcing the pre-formed triazole completely circumvents the need for specialized blast-shielded reactors and rigorous safety protocols, reducing process safety management (PSM) overhead by removing energetic precursors from the laboratory workflow.
| Evidence Dimension | Process Safety and Precursor Hazard |
| Target Compound Data | Stable, non-explosive solid/liquid building block (Zero azide handling) |
| Comparator Or Baseline | CuAAC synthesis requiring 3-azidopropanenitrile (high explosion risk, high N-content) |
| Quantified Difference | 100% elimination of explosive azide intermediates and acetylene gas handling |
| Conditions | Scale-up synthesis environments (>10g scale) |
Avoiding low-molecular-weight azides drastically reduces safety compliance costs and physical risks in industrial and pharmaceutical scale-up.
The cyanoethyl group of 3-(1H-1,2,3-triazol-1-yl)propanenitrile serves as a highly efficient precursor to 1-(3-aminopropyl)-1H-1,2,3-triazole via catalytic hydrogenation or chemical reduction. Because the procured starting material is regiopure, the resulting amine is free of N2-alkylated contaminants, which are notorious for causing variable biological assay results or poisoning transition-metal catalysts in subsequent coupling steps [1]. The use of this specific nitrile ensures quantitative conversion to the N1-propylamine derivative without the yield penalties associated with purifying basic amines from isomeric mixtures.
| Evidence Dimension | Downstream Amine Purity |
| Target Compound Data | Regiopure 1-(3-aminopropyl)-1H-1,2,3-triazole generation |
| Comparator Or Baseline | Reduction of mixed N1/N2 cyanoethyl triazoles |
| Quantified Difference | Prevention of N2-amine contamination (which otherwise requires complex salt-resolution or prep-HPLC) |
| Conditions | Standard nitrile reduction protocols (e.g., catalytic hydrogenation) |
Starting with a regiopure nitrile guarantees a regiopure amine, which is critical for synthesizing uniform pharmaceutical libraries or exact multidentate ligands.
Due to its guaranteed N1-regiomeric purity, 3-(1H-1,2,3-triazol-1-yl)propanenitrile is a highly effective starting material for developing triazole-containing drug candidates. The cyano group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile linker for attaching the 1,2,3-triazole core to larger molecular scaffolds without the risk of N2-isomer contamination [1].
In materials science, where triazoles are used as corrosion inhibitors or polymer cross-linkers, scaling up production is often bottlenecked by the hazards of click chemistry. Procuring this pre-formed N1-triazole allows manufacturers to bypass the explosive risks of 3-azidopropanenitrile and the flammability of acetylene gas, enabling safer, ton-scale integration into industrial chemical processes [2].
The compound serves as a precise precursor for 1-(3-aminopropyl)-1H-1,2,3-triazole, a valuable bidentate ligand in coordination chemistry. Starting with the pure N1-nitrile ensures that subsequent reduction yields a structurally uniform ligand, which is critical for achieving reproducible catalytic activity and predictable coordination geometries in transition-metal complexes [3].
Irritant